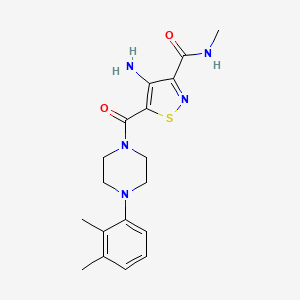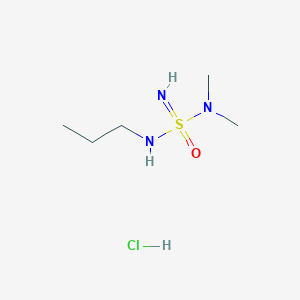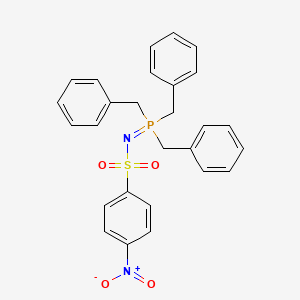
Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride is a chemical compound that is related to a family of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom, and they are important in medicinal chemistry due to their presence in many pharmaceuticals. The specific compound is a derivative of 4-hydroxy-1-methylpiperidine, which has been studied for its various properties and potential applications in different fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in the literature. For instance, the synthesis of 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides has been achieved from 4-hydroxy-1-methylpiperidine and alkyl chloroacetates . This method could potentially be adapted for the synthesis of methyl 4-hydroxypiperidine-3-carboxylate hydrochloride by selecting appropriate starting materials and reaction conditions. Moreover, a robust process for synthesizing 4-methylenepiperidine hydrochloride has been developed, which could provide insights into the synthesis of structurally related compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, the structure of 4-hydroxy-1-methylpiperidinium perchlorate has been characterized, revealing that the piperidine ring adopts a chair conformation with hydroxyl and methyl groups in equatorial positions . Similarly, the molecular structure of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride has been determined, showing a chair conformation of the piperidine ring with various substituents in equatorial and axial positions . These studies provide a foundation for understanding the molecular structure of methyl 4-hydroxypiperidine-3-carboxylate hydrochloride.
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be inferred from studies on similar compounds. For instance, the antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives has been evaluated, indicating that certain piperidine derivatives can exhibit biological activity . Additionally, the pharmacological properties of 1-phenethyl-4-hydroxy-salicylamido-4-methylpiperidine-hydrochloride have been studied, showing antitussive, bronchodilating, and antianaphylactic properties . These findings suggest that methyl 4-hydroxypiperidine-3-carboxylate hydrochloride could also participate in chemical reactions leading to biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be complex due to the presence of different functional groups and their ability to form various conformations. The polymorphs of 4-hydroxy-1-methylpiperidine betaine hydrochloride have been synthesized and characterized, revealing differences in hydrogen bonding and stability between the polymorphs . NMR studies have provided insights into the conformations of 4-hydroxy-1-methylpiperidine betaine derivatives, which are important for understanding their chemical behavior in solution . These studies are relevant for predicting the properties of methyl 4-hydroxypiperidine-3-carboxylate hydrochloride, such as solubility, stability, and reactivity.
Aplicaciones Científicas De Investigación
Synthesis of Aminopipecolic Acid
Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride has been utilized in the synthesis of orthogonally protected trans- and cis-4-aminopipecolic acid. This process involves starting from methyl cis-4-hydroxypiperidine-2-carboxylate and includes steps like C-4 inversion (Szatmári, Kiss, & Fülöp, 2006).
Preparation of Specific Antagonists
The compound has also been used in the synthesis of specific antagonists, like (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol (LY333068), a 5HT1A antagonist. This synthesis involved multiple steps starting from (L)-serine and used chiral and radiolabeled building blocks (Czeskis, 1998).
GABA Agonists and Uptake Inhibitors
Research has explored the synthesis of hydroxy- and amino-substituted piperidinecarboxylic acids, including derivatives of methyl 4-hydroxypiperidine-3-carboxylate hydrochloride. These compounds were investigated for their potential as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors (Jacobsen et al., 1982).
Cocrystal Formation
The compound is also used in the formation of cocrystals, like bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, which have been studied for their crystal structures and hydrogen bonding properties (Dega-Szafran et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-hydroxypiperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGPNIORWLTSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)
![1-(1-(4-fluorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008802.png)
![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)



![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)


![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)